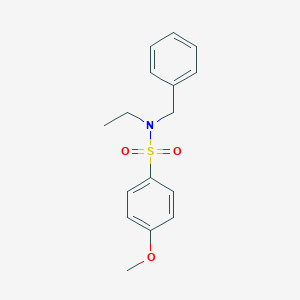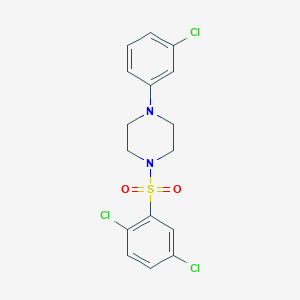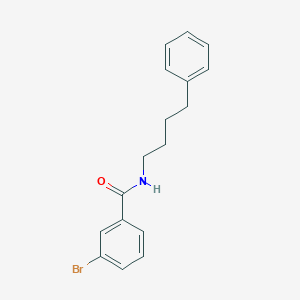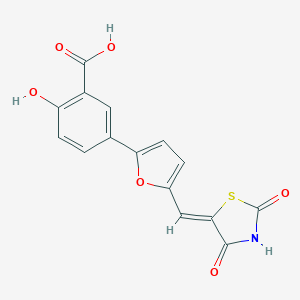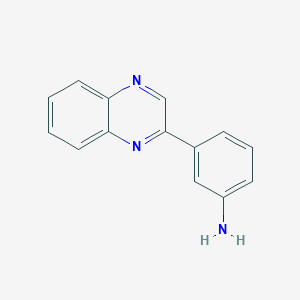
3-(2-Quinoxalinyl)aniline
Overview
Description
“3-(2-Quinoxalinyl)aniline” is a chemical compound with the molecular formula C14H11N3 . It has a molecular weight of 221.26 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of “3-(2-Quinoxalinyl)aniline” contains a total of 30 bonds, including 19 non-H bonds, 17 multiple bonds, 1 rotatable bond, 17 aromatic bonds, 3 six-membered rings, 1 ten-membered ring, and 1 primary amine (aromatic) .
Physical And Chemical Properties Analysis
“3-(2-Quinoxalinyl)aniline” is a solid substance . It has a molecular weight of 221.26 and a molecular formula of C14H11N3 .
Safety and Hazards
“3-(2-Quinoxalinyl)aniline” is classified as a GHS07 substance . It is considered a hazard due to its potential for acute toxicity, whether through oral ingestion, skin contact, or inhalation . It may cause an allergic skin reaction, serious eye damage, and is suspected of causing genetic defects and cancer . It is also considered very toxic to aquatic life with long-lasting effects .
Mechanism of Action
Target of Action
Quinoxaline derivatives, a class of n-heterocyclic compounds, are known to have several prominent pharmacological effects .
Mode of Action
Quinoxaline derivatives are known to interact with various biological targets, leading to a range of pharmacological effects .
Biochemical Pathways
Quinoxaline derivatives are known to impact a variety of biochemical pathways due to their broad spectrum of biological activity .
Result of Action
Quinoxaline derivatives are known to have antifungal, antibacterial, antiviral, and antimicrobial effects .
properties
IUPAC Name |
3-quinoxalin-2-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3/c15-11-5-3-4-10(8-11)14-9-16-12-6-1-2-7-13(12)17-14/h1-9H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTKCJWKPAZRHTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)C3=CC(=CC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80355580 | |
| Record name | 3-(2-quinoxalinyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80355580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>33.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49643927 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-(2-Quinoxalinyl)aniline | |
CAS RN |
432004-76-7 | |
| Record name | 3-(2-quinoxalinyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80355580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

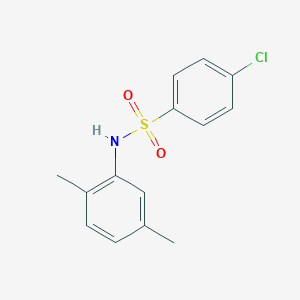
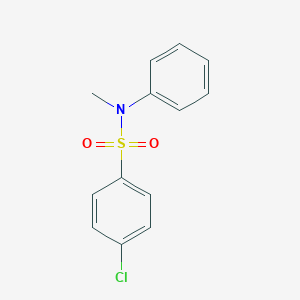

![4-fluoro-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B186124.png)
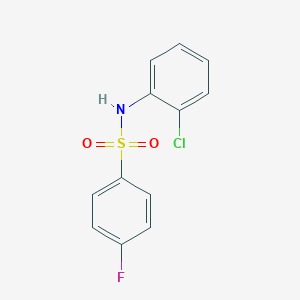
![2-chloro-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B186128.png)
![1H-Pyrrolo[2,3-B]pyridine-2,3-dione](/img/structure/B186129.png)

![(S)-4-Ethyl-4-hydroxy-3,8-dioxo-3,4,7,8-tetrahydro-1H-pyrano[3,4-c]pyridine-6-carboxylic acid propyl ester](/img/structure/B186131.png)
